2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine
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Overview
Description
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a naphthalene and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Naphthalene Group: This step involves the Friedel-Crafts alkylation of the morpholine ring with a naphthalene derivative.
Addition of the Benzyl Group: The final step is the benzylation of the morpholine ring using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and benzyl groups.
Reduction: Reduced forms of the naphthalene and benzyl groups.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)piperidine
- 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)pyrrolidine
Uniqueness
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
109461-24-7 |
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Molecular Formula |
C22H23NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-benzyl-2-methyl-2-naphthalen-1-ylmorpholine |
InChI |
InChI=1S/C22H23NO/c1-22(21-13-7-11-19-10-5-6-12-20(19)21)17-23(14-15-24-22)16-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3 |
InChI Key |
SRDIHNUMONUMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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